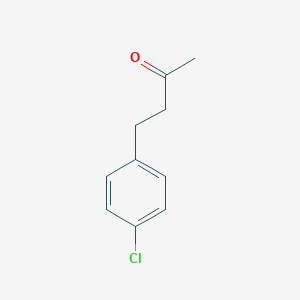

4-(4-Chlorophenyl)butan-2-one

Overview

Description

4-(4-Chlorophenyl)butan-2-one is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. It is characterized by the presence of a 4-chlorophenyl group attached to a butan-2-one moiety.

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)butan-2-one involves reductive arylation of electron-deficient olefins, where 4-(4-chlorophenyl)butan-2-one is produced through specific chemical reactions involving diazotization, preparation of diazonium salts, and the use of titanium trichloride and methyl vinyl ketone (Citterio, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, reveals a configuration composed of two p-chloro phenyl rings bonded to a planar 1,4-trans enedione moiety. This structure supports the formation of specific intermolecular interactions in the crystal, such as C—Cl⋯Cl type I interactions, highlighting the significance of the chlorophenyl groups in determining the compound's molecular architecture (Lastovickova et al., 2018).

Chemical Reactions and Properties

4-(4-Chlorophenyl)butan-2-one participates in various chemical reactions, including reductive dehalogenation, where it acts as a precursor to arylated products through a cationic mechanism of addition to alkenes. This demonstrates the compound's reactivity towards pi nucleophiles, leading to the formation of arylated products in medium to good yields (Protti et al., 2004).

Physical Properties Analysis

The physical properties of 4-(4-Chlorophenyl)butan-2-one and related compounds can be deduced from their molecular structures. For instance, the dihedral angle between terminal rings and the presence of specific intermolecular interactions contribute to the compound's stability and solubility characteristics. However, specific studies focusing on the physical properties of 4-(4-Chlorophenyl)butan-2-one were not identified in the search.

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)butan-2-one are influenced by the presence of the chlorophenyl group, which affects its reactivity in chemical reactions. For example, its participation in arylation processes and the formation of arylated products illustrate the compound's ability to engage in electron-rich interactions, showcasing its chemical behavior (Citterio, 2003); (Protti et al., 2004).

Scientific Research Applications

Reductive Arylation of Electron-Deficient Olefins : It is utilized in the reductive arylation of electron-deficient olefins, highlighting its significance in chemical synthesis processes (Citterio, 2003).

Structural Studies : The compound is studied for its crystal structure, as in the case of cyproconazole, a conazole fungicide. Such studies are crucial for understanding the molecular and crystallographic properties of related compounds (Kang et al., 2015).

Sigma-2 Ligands with Anticancer Activity : Research has explored analogs of 4-(4-Chlorophenyl)butan-2-one for their potential as sigma-2 receptor ligands with anticancer activities. This indicates its relevance in the development of new cancer therapies (Asong et al., 2019).

Resonant Photoionization Spectroscopy : It has been a subject of studies involving resonant two-photon ionization spectroscopy, which aids in understanding the molecular behavior and interaction of such compounds (Rondino et al., 2016).

Antiinflammatory Activity : Related analogs have been examined for their antiinflammatory properties, demonstrating its potential in pharmaceutical applications (Goudie et al., 1978).

Pharmacological Research Tool : It has been identified as part of compounds acting as nonpeptidic agonists of certain receptors, highlighting its importance in drug discovery and pharmacology (Croston et al., 2002).

Mechanism of Action

properties

IUPAC Name |

4-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWRHEOCEWDYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277008 | |

| Record name | 4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3506-75-0 | |

| Record name | 3506-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

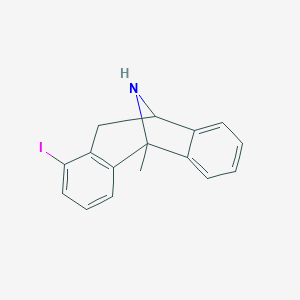

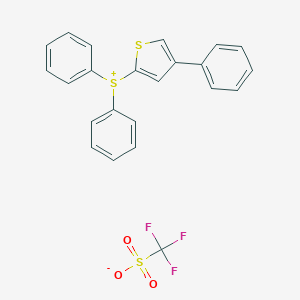

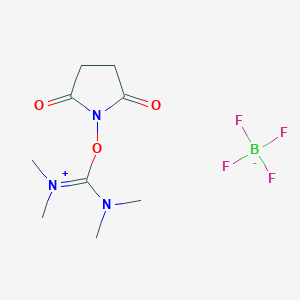

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)